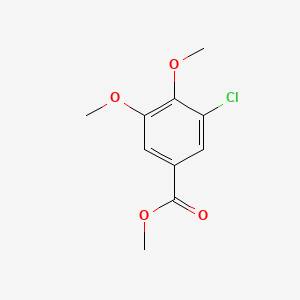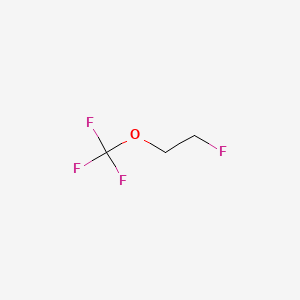
Lithium tetradecyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetradecyl sulphate is an anionic surfactant, which means it has a negatively charged sulfate group attached to a long hydrophobic alkyl chain. This compound is known for its surface-active properties, making it useful in various industrial and scientific applications. It is similar in structure to sodium tetradecyl sulfate, which is commonly used in medical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetradecyl sulphate can be synthesized through the sulfonation of tetradecyl alcohol followed by neutralization with lithium hydroxide. The general reaction involves the following steps:
Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form tetradecyl sulfate.
Neutralization: The resulting tetradecyl sulfate is then neutralized with lithium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves continuous processes where tetradecyl alcohol is continuously fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with lithium hydroxide in a separate reactor. The final product is purified and dried to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Lithium tetradecyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Tetradecyl alcohol.
Substitution: Various substituted tetradecyl compounds depending on the nucleophile used.
科学的研究の応用
Lithium tetradecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a sclerosing agent for treating varicose veins.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
作用機序
The mechanism of action of lithium tetradecyl sulphate primarily involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic alkyl chain with lipid bilayers, leading to membrane destabilization and solubilization of membrane components. In medical applications, it acts as a sclerosing agent by causing irritation and subsequent fibrosis of the treated veins.
類似化合物との比較
Similar Compounds
Sodium tetradecyl sulfate: Similar in structure and function, commonly used in medical and industrial applications.
Potassium tetradecyl sulfate: Another similar compound with comparable surfactant properties.
Uniqueness
Lithium tetradecyl sulphate is unique due to the presence of lithium, which can impart different physicochemical properties compared to its sodium and potassium counterparts. For example, lithium ions can influence the solubility and stability of the compound in various solvents, making it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
52886-14-3 |
|---|---|
分子式 |
C14H29LiO4S |
分子量 |
300.4 g/mol |
IUPAC名 |
lithium;tetradecyl sulfate |
InChI |
InChI=1S/C14H30O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChIキー |
MLDSWUBFGPXMOM-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCCCCCCCCCCCCCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)







